![molecular formula C18H19N3O4 B10996499 3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10996499.png)
3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a benzimidazole ring fused to a benzene ring, along with methoxy and methoxymethyl substituents.
- Benzamides are significant in various fields, including medicine, industry, and research .
- This compound has potential applications due to its diverse properties.
3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide: is a benzamide compound with a complex structure.
Preparation Methods
- Synthesis typically involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid.
- Amine derivatives react with these acids using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent.
- 2,3-dimethoxybenzamides are obtained in yields of 43–50%, while 3-acetoxy-2-methylbenzamides yield 40–72% .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation.
Major Products: These reactions can lead to diverse products, such as derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as synthetic intermediates or building blocks for more complex molecules.
Biology: Investigated for potential biological activities (e.g., anti-microbial, antioxidant).
Medicine: May have applications in drug discovery due to its unique structure.
Industry: Used in plastics, rubber, and paper industries .
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds: Other benzamides, benzimidazole derivatives, and amides with methoxy groups.
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C18H19N3O4/c1-23-10-17-20-13-6-5-12(9-14(13)21-17)19-18(22)11-4-7-15(24-2)16(8-11)25-3/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
CAUVLKSILILIQE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


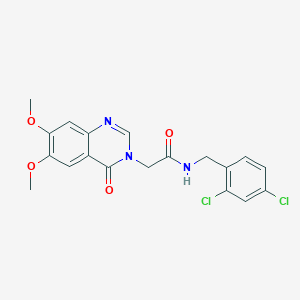
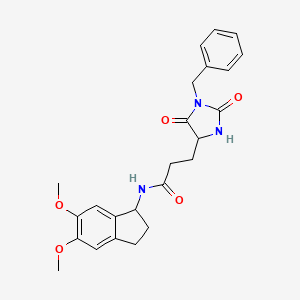
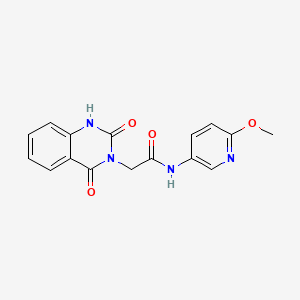
![3-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10996433.png)
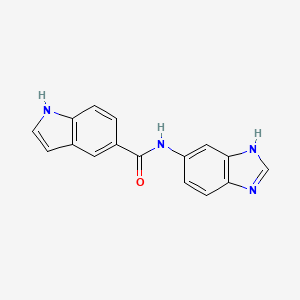
![N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996443.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-chlorobenzyl)butanamide](/img/structure/B10996444.png)
![1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10996447.png)
![N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10996454.png)
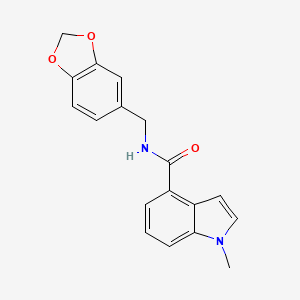
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10996459.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]acetamide](/img/structure/B10996465.png)
![1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B10996467.png)
![3-(2-methoxyphenyl)-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one](/img/structure/B10996473.png)
